methanethioic S-acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanethioic S-acid can be synthesized through several methods. One common approach involves the reaction of methanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the oxidation of methanethiol using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic oxidation of methanethiol. This process involves passing methanethiol over a catalyst, such as vanadium pentoxide, at elevated temperatures. The resulting product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methanethioic S-acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to formic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of methanethiol.
Substitution: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form corresponding halogenated derivatives.
Major Products Formed
Oxidation: Formic acid
Reduction: Methanethiol
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Methanethioic S-acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organosulfur compounds.
Catalysis: this compound serves as a catalyst in certain chemical reactions, particularly in the formation of carbon-sulfur bonds.
Biological Studies: Researchers use this compound to study the role of sulfur-containing compounds in biological systems.
Industrial Applications: It is employed in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methanethioic S-acid involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. Its molecular targets include various enzymes and proteins that interact with sulfur-containing compounds. The pathways involved in its action are primarily related to its redox properties and its ability to form stable complexes with metal ions.
Comparison with Similar Compounds
Methanethioic S-acid can be compared to other thioacids and organosulfur compounds:
Thioacetic Acid: Similar to this compound but contains an additional carbon atom. It is less reactive due to the presence of the additional carbon.
Methanethiol: A simpler sulfur-containing compound that lacks the oxygen atom present in this compound. It is more volatile and has a distinct odor.
Formic Acid: The oxygen analog of this compound, which lacks the sulfur atom. It is more commonly used in industrial applications due to its higher stability.
This compound is unique due to its combination of sulfur and oxygen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
methanethioic S-acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2OS/c2-1-3/h1H,(H,2,3) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIJRPNMLHPLNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333974 | |
Record name | methanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16890-80-5 | |
Record name | methanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.